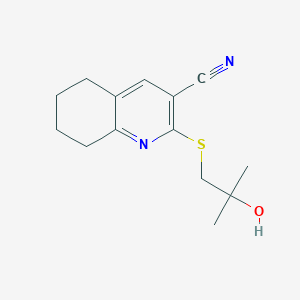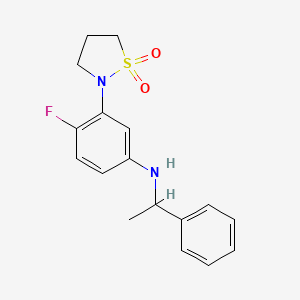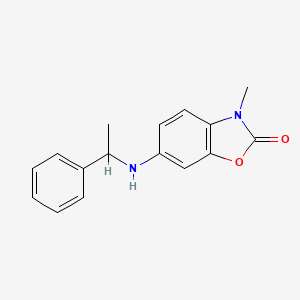![molecular formula C17H19NO2 B7593864 Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone, also known as FM2-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinyl-furanone derivatives and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone involves the binding of the compound to specific target proteins. This binding can result in the inhibition of protein-protein interactions, the modulation of enzyme activity, and the regulation of gene expression. This compound has been shown to bind to various proteins, including histone deacetylases, cyclin-dependent kinases, and proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. This compound has also been shown to modulate the activity of enzymes involved in the regulation of cellular processes, such as apoptosis and cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a high degree of selectivity for specific target proteins, which allows for more precise studies. However, this compound does have some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Direcciones Futuras
There are several future directions for the study of Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone. One area of interest is the development of new derivatives of this compound that have improved solubility and selectivity. Another area of interest is the investigation of the potential use of this compound in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It has various biochemical and physiological effects and has been used in studies involving cancer, inflammation, and neurodegenerative diseases. While this compound has advantages for use in lab experiments, it also has some limitations. Further studies are needed to fully understand the potential of this compound and its derivatives for the treatment of various diseases.
Métodos De Síntesis
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone can be synthesized using a multistep process. The first step involves the synthesis of 2-methyl-4-(2-methylphenyl)pyrrolidine, which is then reacted with furan-2-carbaldehyde to form the intermediate product. This intermediate product is then reacted with methylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of enzyme activity, and the regulation of gene expression. This compound has been used in studies involving cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-6-3-4-7-15(12)14-10-13(2)18(11-14)17(19)16-8-5-9-20-16/h3-9,13-14H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTIYKDTBHAFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C2=CC=CO2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)

![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)


![4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)
![2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)

